REACTION_CXSMILES
|
C(N(CC)CC)C.Cl.[CH3:9][C:10](=[CH2:17])[C:11]([O:13][CH2:14][CH2:15][NH2:16])=[O:12].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[F:32][C:33]([F:39])([F:38])[S:34](Cl)(=[O:36])=[O:35]>C(#N)C>[CH3:17][C:10](=[CH2:9])[C:11]([O:13][CH2:14][CH2:15][NH:16][S:34]([C:33]([F:39])([F:38])[F:32])(=[O:36])=[O:35])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
70.7 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
33.1 g
|
Type
|
reactant
|
Smiles
|
Cl.CC(C(=O)OCCN)=C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
40.3 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)Cl)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)Cl)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
350 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1-liter three-neck flask equipped with a thermometer, a reflex condenser and a calcium chloride tube
|
Type
|
TEMPERATURE
|
Details
|
by cooling to −30o C
|
Type
|
CUSTOM
|
Details
|
reached −30° C.
|
Type
|
STIRRING
|
Details
|
Upon completion of the gas introduction, the reaction solution was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
were evaporated from the reaction solution under a reduced pressure
|
Type
|
ADDITION
|
Details
|
To the solution was added 1 liter of diisopropyl ether
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was subjected to filtration
|
Type
|
FILTRATION
|
Details
|
to filter out a precipitate of triethylamine hydrochloride
|
Type
|
WASH
|
Details
|
The filtrate was washed three times with 200 g of 10% aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with 40 g of magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The magnesium sulfate was removed by filtration
|
Type
|
ADDITION
|
Details
|
After that, 0.2 g of phenothiazine was added to the organic phase
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain 22.5 g of a crude
|
Type
|
CUSTOM
|
Details
|
reaction product
|
Type
|
CUSTOM
|
Details
|
The crude reaction product
|
Type
|
DISTILLATION
|
Details
|
was subjected to distillation under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCCNS(=O)(=O)C(F)(F)F)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |